molecular formula C12H21ClN2S B14454652 4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride CAS No. 77528-83-7

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride

Katalognummer: B14454652
CAS-Nummer: 77528-83-7
Molekulargewicht: 260.83 g/mol
InChI-Schlüssel: HECBDWCPBAUOGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride is a chemical compound with a complex structure that includes a benzothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the benzothiazole ring, followed by the introduction of the diethylamino group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the benzothiazole ring or the diethylamino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research is ongoing to explore its potential pharmacological properties, including its effects on specific biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: A compound with a similar tetrahydrobenzofuran structure but different functional groups.

    2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Another benzothiazole derivative with different substituents.

Uniqueness

4,5,6,7-Tetrahydro-N,2-diethyl-6-benzothiazolemethanamine hydrochloride is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

77528-83-7

Molekularformel

C12H21ClN2S

Molekulargewicht

260.83 g/mol

IUPAC-Name

N-[(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H20N2S.ClH/c1-3-12-14-10-6-5-9(8-13-4-2)7-11(10)15-12;/h9,13H,3-8H2,1-2H3;1H

InChI-Schlüssel

HECBDWCPBAUOGG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(S1)CC(CC2)CNCC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.